2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne
2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne
Brand Name:
Vulcanchem
CAS No.:
168253-07-4
VCID:
VC21328564
InChI:
InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33+,34-,35+,36+/m0/s1
SMILES:
C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula:
C36H36O5
Molecular Weight:
548.7 g/mol
2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne
CAS No.: 168253-07-4
Cat. No.: VC21328564
Molecular Formula: C36H36O5
Molecular Weight: 548.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168253-07-4 |
|---|---|
| Molecular Formula | C36H36O5 |
| Molecular Weight | 548.7 g/mol |
| IUPAC Name | (2S,3S,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
| Standard InChI | InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33+,34-,35+,36+/m0/s1 |
| Standard InChI Key | ODYZSGODFGXEDP-LPMXJBPNSA-N |
| Isomeric SMILES | C#C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| SMILES | C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator